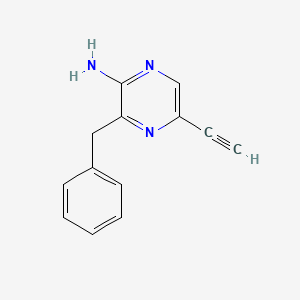![molecular formula C9H12N4S B11891984 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine est un composé hétérocyclique présentant un potentiel important dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un noyau thieno[2,3-d]pyrimidine avec des substituants éthyle, hydrazono et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du 5-éthyl-6-méthyl-2-thiouracile avec l'hydrate d'hydrazine. La réaction est généralement réalisée dans un solvant éthanolique à température de reflux, conduisant à la formation du composé hydrazono souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de garantir un rendement élevé et une pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazono en groupe amino.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe hydrazono.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxo du noyau thieno[2,3-d]pyrimidine.
Réduction : Dérivés aminés.
Substitution : Diverses thieno[2,3-d]pyrimidines substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé chef de file potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine implique son interaction avec diverses cibles moléculaires. Le groupe hydrazono peut former des liaisons hydrogène avec des macromolécules biologiques, influençant leur fonction. De plus, le composé peut interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Éthyl-6-méthyl-2-thiouracile : Un précurseur dans la synthèse du 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine.
4-Hydrazono-5-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine : Un composé structurellement similaire avec des substituants différents.
6-Méthyl-2-thiouracile : Un autre composé apparenté avec des activités biologiques potentielles.
Unicité
Le 5-Éthyl-4-hydrazono-6-méthyl-1,4-dihydrothieno[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence des groupes éthyle et hydrazono améliore sa réactivité et son potentiel de formation de liaisons hydrogène, ce qui en fait un composé précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C9H12N4S |
|---|---|
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-3-6-5(2)14-9-7(6)8(13-10)11-4-12-9/h4H,3,10H2,1-2H3,(H,11,12,13) |
Clé InChI |
IFIVTSFNAHGVAS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC2=NC=NC(=C12)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)


